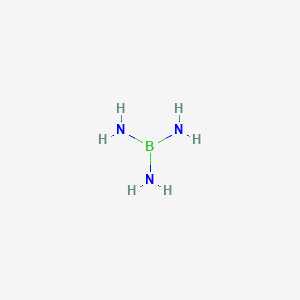

Boranetriamine

Description

Properties

CAS No. |

14939-14-1 |

|---|---|

Molecular Formula |

BH6N3 |

Molecular Weight |

58.88 g/mol |

InChI |

InChI=1S/BH6N3/c2-1(3)4/h2-4H2 |

InChI Key |

FDLQTAFYNVOAIN-UHFFFAOYSA-N |

Canonical SMILES |

B(N)(N)N |

Origin of Product |

United States |

Nomenclature and Classification of Boranetriamine Derivatives

Systematic IUPAC Naming Conventions for Boranetriamine

The systematic naming of this compound and its derivatives follows the principles of substitutive nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). According to IUPAC recommendations, the parent hydride for this compound is borane (B79455) (BH₃). iupac.orgacdlabs.com The name "this compound" is derived by treating the three amino (-NH₂) groups as substituents that replace the hydrogen atoms of the borane molecule. wikipedia.org

The prefix "tri-" indicates the presence of three amino groups, and "amine" denotes the -NH₂ functional group. This systematic approach provides an unambiguous description of the molecule's structure. For substituted derivatives, the same principle applies. For example, if the hydrogen atoms on the nitrogen atoms are replaced by methyl groups, the compound is named N,N',N''-trimethylthis compound. The "N" locant specifies that the substituent is attached to the nitrogen atom.

Common Synonyms and Their Usage in Scientific Literature

While "this compound" is the systematically correct IUPAC name, other names and synonyms have appeared in scientific literature. One such term is "boric triamide," although its use is discouraged by IUPAC to maintain consistency with systematic nomenclature. wikipedia.org The term "tris(amino)borane" is also sometimes used, reflecting the three amino groups attached to the boron center.

It is important to note that in the broader context of amine-borane adducts, simpler compounds have common names that are widely used. For instance, the adduct of ammonia (B1221849) and borane (H₃N·BH₃) is commonly referred to as "ammonia borane" or "borazane". chemrevlett.com However, for B(NH₂)₃, "this compound" remains the most accepted and systematic name.

Synthetic Methodologies for Boranetriamine and Its Derivatives

Fundamental Synthetic Approaches to Boranetriamine (e.g., B(NH₂)₃)

This compound, also known as tris(amino)borane, is a fundamental boron-nitrogen compound. Its synthesis has been approached through several key reactions, primarily involving the ammonolysis of boron halides. The reaction between boron trichloride (B1173362) (BCl₃) and an excess of ammonia (B1221849) is a common method. This reaction proceeds through the initial formation of a BCl₃·nNH₃ adduct, which upon heating, eliminates ammonium chloride to yield B(NH₂)₃. However, B(NH₂)₃ is often a transient intermediate that can readily undergo condensation to form borazine (B₃N₃H₆) and other polymeric materials, making its isolation challenging.

Similarly, the reaction of diborane (B₂H₆) with ammonia can also lead to the formation of this compound, typically as part of a mixture of products. The reaction conditions, such as temperature and stoichiometry, play a crucial role in determining the product distribution. At lower temperatures, adducts like B₂H₆·2NH₃ are formed, which can then be pyrolyzed to generate B-N-H compounds, including this compound as a potential intermediate.

The reactivity of boron halides with ammonia follows the order of Lewis acidity, which is BI₃ > BBr₃ > BCl₃ > BF₃. This trend is influenced by the degree of back-bonding from the halogen p-orbitals to the vacant p-orbital of the boron atom, which is most effective for the smaller fluorine atom.

Synthesis of Alkylated Boranetriamines (e.g., Tris(dimethylamino)borane (B1346698), this compound, hexamethyl-; this compound, N,N',N''-trimethyl-)

Alkylated boranetriamines are a significant class of derivatives where the hydrogen atoms of the amino groups are replaced by alkyl groups. These compounds are generally more stable and easier to handle than the parent this compound.

Reaction of Boron Tribromide with Dimethylamine

The synthesis of tris(dimethylamino)borane, also known as hexamethylthis compound, can be achieved through the reaction of boron tribromide (BBr₃) with dimethylamine ((CH₃)₂NH). This reaction is a classic example of a nucleophilic substitution at the boron center, where the bromine atoms are successively replaced by dimethylamino groups. The reaction is typically carried out in an inert solvent, and the stoichiometry is controlled to ensure complete substitution. The strong Lewis acidity of BBr₃ facilitates the reaction with the amine.

Routes from Boron Trichloride

A more common and economically viable route to tris(dimethylamino)borane involves the use of boron trichloride (BCl₃) wikipedia.org. The reaction with dimethylamine proceeds in a similar fashion to that with BBr₃, yielding the desired product and dimethylammonium chloride as a byproduct. Careful control of reaction conditions is necessary to manage the exothermicity of the reaction and to ensure high yields.

The synthesis of N,N',N''-trimethyl-boranetriamine can be approached through similar methodologies, using methylamine as the nitrogen source. The reaction of B-methylated amine-boranes can also lead to the formation of such compounds through substituent redistribution.

Formation from Tris-(halomethyl)boranes and Amines

While less common, the reaction of tris-(halomethyl)boranes, such as tris(chloromethyl)borane (B(CH₂Cl)₃), with primary or secondary amines presents another potential route to this compound derivatives. This reaction would involve the displacement of the halide on the carbon atom adjacent to the boron. However, the reactivity of the C-X bond in these compounds can be complex, and this route is not as widely employed as the direct reaction of boron halides with amines.

Synthesis of this compound Derivatives with Specific Substitution Patterns

The synthesis of this compound derivatives with specific, unsymmetrical substitution patterns is an area of growing interest as it allows for the fine-tuning of the electronic and steric properties of the molecule. Mixed aminoboranes, where different amino groups are attached to the same boron atom, can be prepared through sequential reactions. For example, starting with a diaminohaloborane, a third, different amine can be introduced.

Transamination reactions offer another versatile method for creating specifically substituted boranetriamines. In this approach, an existing tris(amino)borane is treated with a different amine, leading to an equilibrium mixture of products. By carefully controlling the reaction conditions and the nature of the amines, it is possible to favor the formation of the desired unsymmetrically substituted product researchgate.net. The synthesis of chiral this compound derivatives has also been explored, often involving the use of chiral amines or auxiliaries to induce stereoselectivity.

Advanced Synthetic Strategies for this compound Analogues

Modern synthetic chemistry has introduced several advanced strategies for the synthesis of this compound analogues and related B-N compounds.

Catalytic Dehydrocoupling: A significant advancement is the catalytic dehydrocoupling of amine-borane adducts to form aminoboranes and, in some cases, borazines researchgate.netacs.org. This method involves the use of transition metal catalysts to facilitate the elimination of hydrogen from the amine-borane, leading to the formation of B-N bonds. This approach can be extended to produce polyaminoboranes, which are polymeric analogues of this compound nih.gov.

Catalytic Transamination: The transamination reaction can be rendered more efficient and selective through the use of catalysts. While enzymatic transamination is well-established in biochemistry for the synthesis of amino acids, the principles can be adapted for the synthesis of organonitrogen compounds, including derivatives of this compound nih.govwikipedia.orgnih.gov.

Synthesis of this compound-Based Polymers: this compound derivatives, particularly those with reactive functional groups, can serve as monomers for the synthesis of boron-nitrogen containing polymers. These materials, such as polyborazylenes, are of interest for their potential applications as preceramic polymers for the formation of boron nitride materials nih.govnih.govresearchgate.net.

Purification and Isolation Techniques for this compound Compounds

The successful synthesis of this compound and its derivatives is critically dependent on effective purification and isolation methods. These techniques are essential for removing unreacted starting materials, catalysts, solvents, and byproducts to obtain compounds of high purity. The choice of purification method is dictated by the physical and chemical properties of the target compound, such as its volatility, solubility, and thermal stability. Common techniques employed in the purification of this compound compounds include distillation, sublimation, filtration, and recrystallization.

Distillation is a widely used method for purifying liquid this compound derivatives with sufficient volatility. This technique separates compounds based on differences in their boiling points. For instance, Tris(dimethylamino)borane, a liquid derivative, can be purified by distillation. The process involves heating the crude product to its boiling point, collecting the vapor, and then condensing it back into a liquid form, leaving less volatile impurities behind. Fractional distillation, a more precise form of this technique, can be used for separating mixtures of liquids with close boiling points. The purification of B-trichloroborazine, a key intermediate, can be achieved through fractional distillation to separate it from the reaction solvent and other soluble impurities.

Sublimation is an effective purification technique for solid this compound compounds that can transition directly from the solid to the gas phase without passing through a liquid phase. This method is particularly useful for compounds with appreciable vapor pressure below their melting point. Vacuum sublimation, where the pressure is reduced, allows the process to occur at lower temperatures, which is beneficial for thermally sensitive compounds. B-trichloroborazine, after initial separation by distillation, can be further purified by vacuum sublimation at temperatures between 50-60°C. This technique is effective in removing non-volatile impurities. The sublimation of ammonia borane (B79455), a related precursor, is a competitive process with its thermal decomposition and is favored at low pressures.

Filtration is a fundamental technique used to separate solid impurities from a liquid or solution. In the synthesis of this compound derivatives, filtration is often employed to remove solid byproducts or unreacted solid starting materials. For example, in the synthesis of Tris(dimethylamino)borane, a precipitate of dimethylamine hydrobromide is formed, which can be removed from the reaction mixture by filtration through a Celite pad on a glass-fritted filter funnel. Similarly, in the preparation of B-trichloroborazine, the solid byproduct ammonium chloride is removed by filtration after the reaction mixture has cooled.

Recrystallization is a powerful method for purifying solid compounds based on their differential solubility in a particular solvent at different temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. The selection of an appropriate solvent is crucial for the success of this technique. While specific examples for the parent this compound are scarce, this general technique is widely applicable to crystalline this compound derivatives, provided a suitable solvent with the desired solubility characteristics can be identified.

The following table summarizes various purification techniques and conditions reported for this compound derivatives and related compounds.

| Compound Name | Purification Method | Key Parameters | Reported Yield/Purity |

| Tris(dimethylamino)borane | Distillation | bp 44-45°C (12 mm) | 81% |

| B-trichloroborazine | Fractional Distillation | - | - |

| B-trichloroborazine | Vacuum Sublimation | 50-60°C | - |

| Dimethylamine-borane | Distillation | Atmospheric or reduced pressure | 98% |

Reactivity and Reaction Mechanisms of Boranetriamine

Fundamental Chemical Transformations of Boranetriamine

This compound, B(NH₂)₃, and its derivatives, are characterized by the bond between a boron atom and three amino groups. The reactivity of these compounds is largely dictated by the nature of the B-N bond, which possesses partial double bond character due to the donation of the nitrogen lone pair into the vacant p-orbital of the boron atom. This interaction influences the compound's stability and its participation in chemical reactions.

One of the fundamental transformations of amine-borane compounds, such as ammonia (B1221849) borane (B79455) (a close relative of this compound), is thermal decomposition. When heated, these compounds can undergo dehydrogenation. For instance, the thermal decomposition of ammonia borane occurs in stages, initially forming aminoborane polymers (-[NH₂-BH₂]n-) and releasing hydrogen gas. Further heating leads to the formation of borazine (B₃N₃H₆) and other boron-nitrogen polymers with the release of more hydrogen. mdpi.com This process highlights the potential of such compounds in chemical hydrogen storage.

The hydrolysis of amine-boranes is another key reaction. In the presence of acid, the B-N bond can be cleaved. The mechanism of hydrolysis can vary with the acidity of the solution. At lower acidity, a displacement mechanism is generally accepted, where a protonated water molecule attacks the borane moiety. At higher acid concentrations, an alternative pathway involving the ionization of the amine-borane can occur.

Coordination Chemistry and Ligand Properties of this compound Derivatives

Derivatives of this compound, particularly those with more complex substituent groups, have been extensively used as ligands in coordination chemistry. A notable class of these are the triaminoborane-bridged diphosphine ligands, which can form stable complexes with transition metals like nickel (Ni) and palladium (Pd). These complexes are of interest due to their potential applications in catalysis.

The coordination of these ligands to metal centers occurs through the phosphorus atoms of the diphosphine arms. The triaminoborane backbone serves as a structural scaffold that can influence the geometry and reactivity of the resulting metal complex. X-ray crystallographic studies of these complexes provide valuable insights into their molecular structure.

| Complex | Metal Center | Key Bond Distances (Å) | Coordination Geometry |

|---|---|---|---|

| (PhTBDPhos)NiCl₂ | Nickel (Ni) | Ni-P: ~2.2, Ni-Cl: ~2.2 | Distorted Square Planar |

| (PhTBDPhos)PdCl₂ | Palladium (Pd) | Pd-P: ~2.3, Pd-Cl: ~2.3 | Distorted Square Planar |

Data sourced from crystallographic studies of triaminoborane-bridged diphosphine complexes.

The boron center in this compound and its derivatives is a Lewis acidic site, capable of accepting a pair of electrons. Conversely, the nitrogen atoms, with their lone pairs of electrons, act as Lewis basic sites. This dual Lewis acid-base character is central to the reactivity of these compounds and their complexes.

In triaminoborane-bridged diphosphine metal complexes, the Lewis acidity of the boron center can be exploited to induce reactivity at the ligand backbone. For example, treatment of a (PhTBDPhos)NiCl₂ complex with a strong Brønsted acid can lead to the formation of a borenium ion (a three-coordinate boron cation). These borenium ions are highly Lewis acidic and can promote a variety of stoichiometric and catalytic reactions. The reactivity is influenced by the nature of the counteranions and the substituents on the phosphorus atoms, which can modulate the electronic properties of the complex.

This compound as a Catalyst and Reducing Agent in Organic Synthesis

Derivatives of this compound have emerged as versatile catalysts in a range of organic transformations. Their catalytic activity often stems from the Lewis acidic nature of the boron center, which can activate substrates.

One significant application is in the hydroboration of unsaturated compounds like nitriles, alkenes, and alkynes. Borane catalysts can facilitate the addition of a B-H bond across a multiple bond, a key step in the synthesis of various organic molecules. For example, borane-catalyzed hydroboration of nitriles provides a pathway to primary amines. DFT calculations and mechanistic studies suggest that these reactions can proceed through a double B–N/B–H transborylation mechanism.

| Reaction Type | Catalyst System | Substrate | Product | Key Features |

|---|---|---|---|---|

| Nitrile Hydroboration | H₃B·SMe₂ | Aromatic and Aliphatic Nitriles | Primary Amines | Good yields and chemoselectivity. |

| Amide Reduction | Tris(pentafluorophenyl)boron | Tertiary and N-phenyl secondary amides | Amines | Effective with silanes as the reductant. organic-chemistry.org |

| Imine Hydroboration | Phosphorous Triamide Platform | Various Imines | N-borylamines | Proceeds via P-N cooperative mechanism. |

Amine-borane compounds, including derivatives of this compound, are effective reducing agents for a variety of functional groups. They offer a milder alternative to traditional reducing agents like lithium aluminum hydride. The reducing power can be tuned by modifying the substituents on the nitrogen and boron atoms.

These compounds are particularly useful for the reduction of amides to amines. The mechanism of amide reduction by boranes involves the coordination of the boron to the carbonyl oxygen, which activates the carbonyl group for hydride transfer. The selectivity of these reductions can be controlled; for example, tertiary amides can be selectively reduced to aldehydes or amines depending on the specific borane reagent used. nih.gov

| Functional Group | Reducing Agent System | Product | Notes |

|---|---|---|---|

| Tertiary Amides | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Tertiary Amines | Requires 2 equivalents of 9-BBN. nih.gov |

| Tertiary Amides | Disiamylborane | Aldehydes | Requires 1 equivalent of the sterically hindered borane. nih.gov |

| Esters and Lactones | Lithium Borohydride | Alcohols | Selective in the presence of carboxylic acids and amides. harvard.edu |

Hydroboration Reactions Involving this compound Derivatives

Hydroboration, the addition of a hydrogen-boron bond across a carbon-carbon multiple bond, is a cornerstone of modern organic synthesis. Amine-borane complexes, as stable and manageable sources of borane, are valuable reagents in these transformations.

The hydroboration of alkenes and alkynes using amine-borane adducts can proceed through several mechanistic pathways, largely dependent on the reaction conditions and the nature of the amine-borane complex.

A common mechanism involves the dissociation of the amine-borane complex to generate free borane (BH₃), which then reacts with the unsaturated substrate. This process is often facilitated by heat or the use of a Lewis acid. The reaction proceeds via a four-membered transition state, with the boron atom adding to the less substituted carbon of the double or triple bond (anti-Markovnikov regioselectivity) and the hydrogen atom adding to the more substituted carbon. The addition is typically a syn-addition, where both the boron and hydrogen atoms add to the same face of the multiple bond. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com

Alternatively, the reaction can be catalyzed by transition metals, such as rhodium complexes. In these cases, the mechanism can involve oxidative addition of the B-H bond to the metal center, followed by insertion of the alkene into the metal-hydride or metal-boryl bond, and subsequent reductive elimination to yield the organoborane product.

Another pathway is the iodine-induced intramolecular hydroboration of unsaturated amine-boranes. This method proceeds through a classical four-centered transition state without the need for N-B bond dissociation, allowing for good regiochemical control.

The general mechanism for the hydroboration of an alkene with a generic amine-borane can be summarized as follows:

| Step | Description |

| 1. Dissociation (uncatalyzed) | The amine-borane complex dissociates to provide free borane (BH₃) and the corresponding amine. |

| 2. π-Complex Formation | The electrophilic borane forms a π-complex with the electron-rich alkene. |

| 3. Hydride Transfer | A concerted, four-membered transition state leads to the syn-addition of the B-H bond across the double bond. The boron adds to the sterically less hindered carbon. |

| 4. Formation of Organoborane | An alkylborane is formed. This species can further react with additional alkene molecules if more B-H bonds are available. |

| 5. Oxidation (Workup) | The resulting organoborane is typically not isolated but is oxidized in a subsequent step (e.g., with hydrogen peroxide and a base) to yield an alcohol. masterorganicchemistry.commasterorganicchemistry.comyoutube.com |

Photochemical methods can also initiate hydroboration reactions. While direct photochemical hydroboration using this compound derivatives on common organic substrates is not widely documented, analogous reactions with other borane complexes have been studied. For instance, the photochemical hydroboration of single-walled carbon nanotubes (SWCNTs) has been achieved using borane-tetrahydrofuran. This reaction is initiated by ultraviolet light, which electronically excites the SWCNTs. The excited nanotubes then become susceptible to reaction with the borane complex, leading to the addition of B-H across the carbon-carbon double bonds of the nanotube framework. This suggests that photochemical activation of the substrate, rather than the borane adduct, can be a viable strategy for initiating hydroboration.

The hydroboration of enol derivatives, such as enol ethers and enol acetates, provides a route to 1,2-diols after oxidation. The reaction of an enol ether with a borane reagent, followed by oxidative workup, typically yields the corresponding anti-Markovnikov alcohol, which is a hemiacetal that can be further hydrolyzed to a 1,2-diol. The regioselectivity is governed by the directing effect of the oxygen atom and steric factors.

The hydroboration of enamines, which are nitrogen analogs of enols, followed by oxidation, can lead to the formation of amino alcohols. This transformation is a valuable method for the synthesis of these important bifunctional molecules.

Aminoboration Reactions Mediated by this compound Derivatives

Aminoboration is a reaction that involves the addition of a boron-nitrogen (B-N) bond across a carbon-carbon multiple bond. This process is a powerful tool for the simultaneous formation of a C-B and a C-N bond. While the high strength of the B-N bond in many amine-boranes presents a challenge, catalytic methods have been developed to facilitate this transformation.

One strategy involves the activation of the C-C π bond using a carbophilic Lewis acid, such as a gold catalyst. nih.gov This activation renders the alkyne susceptible to nucleophilic attack by the nitrogen atom of an aminoboronic ester, followed by intramolecular delivery of the boron atom to the adjacent carbon. nih.gov This catalytic approach allows for the synthesis of 3-borylated indoles from 2-alkynylanilines and catecholborane, which first form an aminoboronic ester intermediate. The reaction proceeds with anti-1,2-addition of the B-N bond across the alkyne. nih.gov

| Catalyst System | Substrate | Product | Key Features |

| Gold(I) / Trifluoroacetate | 2-Alkynylanilines | 3-Borylated indoles | Catalytic, mild conditions, broad functional group tolerance. nih.gov |

Template-Directed Synthetic Methodologies Utilizing this compound (e.g., macrolactamization)

Template-directed synthesis is a powerful strategy for the construction of complex molecular architectures, including macrocycles. While the direct use of this compound as a template for macrolactamization is not well-established, the underlying principles of using boron-containing species as templates are relevant. Boronic acids, for instance, can serve as covalent templates by reversibly forming boronate esters with diols. This pre-organizes the reactants, facilitating a subsequent cyclization reaction, such as ring-closing metathesis, to form a macrocycle. After the macrocyclization, the boronic acid template can be removed by hydrolysis. Given the ability of boron to form reversible covalent bonds, it is conceivable that this compound derivatives could be designed to act as templates in similar synthetic strategies.

Applications in Asymmetric Synthesis Utilizing this compound Protocols

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically enriched form, is of paramount importance in modern chemistry, particularly in the synthesis of pharmaceuticals. While specific protocols detailing the use of chiral this compound derivatives as catalysts or reagents in asymmetric synthesis are not extensively documented, the broader field of asymmetric hydroboration using chiral borane reagents is well-developed.

Chiral amine-borane complexes can be used to induce stereoselectivity in hydroboration reactions. The chiral amine can influence the facial selectivity of the borane addition to a prochiral alkene. Furthermore, chiral catalysts, such as those based on rhodium or iridium with chiral phosphine ligands, can be employed with achiral amine-borane reagents to achieve high enantioselectivities.

The development of chiral this compound derivatives could offer new opportunities in asymmetric synthesis. For example, a chiral this compound could potentially act as a chiral proton shuttle or a Lewis acid catalyst in various asymmetric transformations. The synthesis of chiral amines and their derivatives is a significant area of research, and the development of new chiral reagents and catalysts is always in high demand. nih.govnih.gov

Spectroscopic Characterization and Structural Analysis of Boranetriamine

Vibrational Spectroscopy of Boranetriamine (Infrared, Raman, Surface Enhanced Raman)

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS), serves as a powerful tool for investigating the molecular vibrations of this compound. These techniques provide critical insights into the strength and nature of the chemical bonds, particularly the key Boron-Nitrogen (B-N) bond, and allow for the identification of functional groups within the molecule.

The B-N dative bond is a defining feature of this compound and its derivatives. The vibrational frequency of the B-N stretch is a direct indicator of the bond's strength and has been a subject of considerable study in related amine-borane complexes. olemiss.edu In these types of molecules, the B-N stretching motion is often coupled with other molecular vibrations rather than being a single, isolated stretch. nih.gov

In ammonia (B1221849) borane (B79455), a closely related compound, the B-N stretching mode is observed in the Raman spectrum near 790 cm⁻¹. researchgate.net For the pyridine-borane complex, theoretical calculations predict multiple BN dative bond stretches that are coupled to the vibrations of the pyridine ring. nih.gov These findings suggest that for this compound, the B-N stretching vibration would likely appear in a similar region, and its precise frequency would be influenced by its coupling with N-H bending or other skeletal modes. The analysis of these vibrations is crucial for understanding the charge transfer and stability inherent in the dative bond formation between the Lewis acidic boron and the Lewis basic nitrogen. nih.gov

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3100 - 3450 | researchgate.net |

| B-H | Stretching | 2050 - 2550 | researchgate.net |

| N-H | Bending | 1300 - 1700 | researchgate.net |

| B-N | Stretching | 650 - 880 | researchgate.net |

Infrared and Raman spectroscopy are highly effective for identifying the functional groups present in a molecule. In this compound, the key functional groups are the amine (N-H) and the borane (B-N) moieties. The N-H stretching vibrations typically appear as strong, sharp bands in the IR spectrum between 3100 and 3500 cm⁻¹. researchgate.netyoutube.com The presence of multiple peaks in this region can indicate symmetric and asymmetric stretching modes. youtube.com

The character of the bonds can also be inferred. For instance, the formation of the dative B-N bond in amine-borane complexes leads to significant shifts in the vibrational modes of the parent amine and borane molecules, indicating a substantial transfer of charge. nih.gov SERS, a technique that provides greatly enhanced Raman signals for molecules adsorbed onto nanostructured metal surfaces, can be particularly useful for detecting trace amounts of this compound. rsc.orgnih.govyoutube.com While borate ions can sometimes interfere with the SERS spectra of amines, the technique remains a powerful tool for studying surface interactions and obtaining detailed molecular fingerprints at very low concentrations. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound in the solution state. By probing the magnetic environments of ¹H, ¹¹B, and ¹³C nuclei, NMR provides detailed information on connectivity, molecular structure, and dynamic processes.

The chemical shift in an NMR spectrum provides information about the electronic environment of a nucleus. libretexts.org

¹¹B NMR: Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the preferred nucleus due to its higher natural abundance and sensitivity. nih.govhuji.ac.il The addition of a Lewis base, such as an amine, to a tricoordinate borane results in a characteristic upfield shift in the ¹¹B NMR spectrum, reflecting the change from sp² to sp³ hybridization. sdsu.edu For tetracoordinate boron in amine complexes, the chemical shifts are highly dependent on the substituents and the strength of the coordination. The ¹¹B spectrum of this compound is expected to show a single resonance in the upfield region, characteristic of a boron atom bonded to three nitrogen atoms.

¹H NMR: The ¹H NMR spectrum provides information on the protons in the molecule. The protons on the nitrogen atoms (N-H) would have chemical shifts influenced by the electronegativity of the nitrogen and the B-N bond. Coupling between the protons and the adjacent quadrupolar boron and nitrogen nuclei can lead to broadened signals. ubc.ca

¹³C NMR: For substituted boranetriamines containing carbon atoms, ¹³C NMR is used to probe the carbon skeleton. mdpi.comoregonstate.edu The chemical shifts of carbons attached to the nitrogen atoms would be affected by the electron-donating nature of the amino group and its interaction with the boron center. mdpi.commdpi.com

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹¹B | B(NR₂)₃ | -15 to +10 | Upfield shift upon coordination with N. sdsu.edu |

| ¹H | N-H | Variable (solvent dependent) | Signal may be broadened by quadrupolar N and B nuclei. |

| ¹³C | C-N | 30 - 60 | Shift depends on alkyl substituents on nitrogen. oregonstate.edu |

In-situ NMR spectroscopy is a powerful method for monitoring chemical reactions in real time, providing kinetic and mechanistic insights without the need for sample isolation. nih.govrsc.org The formation of this compound from its precursors, such as the reaction of a boron source with ammonia or an amine, can be tracked directly in the NMR tube.

By monitoring the disappearance of reactant signals and the appearance of product signals in the ¹¹B NMR spectrum, the reaction progress can be quantified. nih.govresearchgate.net For example, the conversion of a tricoordinate borane starting material to a tetracoordinate this compound product would be clearly observable as a change in the ¹¹B chemical shift. sdsu.edumdpi.com This technique allows for the optimization of reaction conditions and the identification of any intermediate species that may form during the reaction. nih.govresearchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov The solid-state structure of this compound and its derivatives can be definitively determined using this technique.

Analysis of the crystal structure would reveal the exact geometry around the central boron atom, confirming its expected tetrahedral or near-tetrahedral coordination. Key structural parameters, such as the B-N bond lengths, can be measured with high precision. In related amine-borane structures, B-N dative bond lengths are typically around 1.6 Å. nih.gov The crystal structure also elucidates the packing of molecules in the crystal lattice and reveals the presence of intermolecular interactions, such as hydrogen bonding between the N-H groups of one molecule and the nitrogen atoms of neighboring molecules, which can significantly influence the material's physical properties. researchgate.net

| Parameter | Typical Value | Significance |

|---|---|---|

| B-N Bond Length | ~1.6 Å | Indicates the strength and nature of the dative bond. nih.gov |

| N-B-N Bond Angle | ~109.5° | Confirms the tetrahedral geometry around the boron atom. |

| Crystal System | Variable | Describes the symmetry of the unit cell. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high precision. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas (isobars) by measuring mass to several decimal places.

For this compound (B(NH₂)₃), HRMS is used to verify its molecular formula, BN₃H₆. The technique provides an experimental mass that can be compared against the calculated theoretical (exact) mass. The exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule (¹¹B, ¹⁴N, and ¹H).

The process involves ionizing the this compound sample, often using a soft ionization technique to prevent fragmentation and preserve the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). The high resolving power of the mass analyzer then allows for a precise mass measurement. A close match between the observed mass and the calculated exact mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

The table below details the theoretical exact mass for the primary molecular ions of this compound based on its most abundant isotopes.

Interactive Table 1: Theoretical Exact Mass Data for this compound (BN₃H₆) Molecular Ions

| Ion Species | Molecular Formula | Isotopic Composition | Calculated Exact Mass (Da) |

| [M]⁺ | [BN₃H₆]⁺ | ¹¹B¹⁴N₃¹H₆ | 60.0678 |

| [M+H]⁺ | [BN₃H₇]⁺ | ¹¹B¹⁴N₃¹H₇ | 61.0756 |

Note: Data is calculated based on the most abundant isotopes: ¹¹B = 11.009305 Da, ¹⁴N = 14.003074 Da, ¹H = 1.007825 Da. The presence of the less abundant ¹⁰B isotope would result in a corresponding ion peak approximately one mass unit lower.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA provides crucial information about the thermal stability of a compound and the nature of its decomposition, identifying temperatures at which decomposition events occur and the mass loss associated with each step.

For this compound, TGA is employed to study its decomposition into other boron-nitrogen materials, such as boron nitride (BN). The analysis involves heating a small sample of this compound on a highly sensitive balance at a constant rate. The resulting TGA curve plots the percentage of remaining mass against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the exact temperatures of maximum decomposition rates.

The thermal decomposition of this compound is expected to be a multi-step process, likely involving the condensation of B-NH₂ groups and the elimination of small molecules like ammonia (NH₃) or hydrogen (H₂). While detailed experimental TGA data for pure, isolated this compound is not extensively documented due to its potential instability, a hypothetical decomposition pathway can be proposed based on the chemistry of related B-N-H compounds.

Step 1: Condensation and Ammonia Loss: Initial heating would likely cause intermolecular condensation, where amine groups from adjacent molecules react, eliminating ammonia (NH₃) to form polymeric aminoborane or borazine-like structures.

Step 2: Dehydrogenation: At higher temperatures, further cross-linking and consolidation would occur, accompanied by the loss of hydrogen (H₂).

Step 3: Conversion to Boron Nitride: The final stage at very high temperatures involves the complete transformation of the intermediate polymer into a stable, ceramic residue, hexagonal boron nitride (h-BN).

The following table illustrates the type of data that would be obtained from a TGA experiment on this compound, outlining hypothetical decomposition stages.

Interactive Table 2: Hypothetical TGA Data for this compound Thermal Decomposition

| Decomposition Stage | Temperature Range (°C) | Proposed Process | Mass Loss (%) | Gaseous Byproduct | Solid Residue |

| 1 | 100 - 250 | Intermolecular condensation | ~28.4% | NH₃ | Polymeric intermediates |

| 2 | 250 - 900 | Dehydrogenation & Cross-linking | ~10.1% | H₂ | Amorphous BN |

| 3 | > 900 | Crystallization | Minimal | - | Hexagonal Boron Nitride (h-BN) |

Note: This data is hypothetical and serves to illustrate the expected decomposition pathway. Actual values would depend on experimental conditions such as heating rate and atmosphere.

Computational and Theoretical Studies of Boranetriamine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical studies offer a detailed picture of the electron distribution and orbital interactions within the boranetriamine molecule. These investigations are crucial for understanding the nature of the boron-nitrogen bonds, which exhibit a unique character due to the interplay of sigma and pi bonding. The nitrogen lone pairs can donate electron density to the formally empty p-orbital of the boron atom, leading to a degree of pi-character in the B-N bonds. This delocalization of electrons has a significant impact on the molecule's geometry, stability, and spectroscopic properties.

Theoretical studies on related boron-nitrogen compounds have explored various aspects of their electronic structure. For instance, upon light excitation, ammonia (B1221849) borane (B79455), a related B-N adduct, can undergo dissociation into NH3 and BH3 fragments in their ground or excited electronic states nih.gov. Such studies on simpler systems provide a foundation for understanding the potential photochemical behavior of this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying a wide range of chemical systems, including this compound and its derivatives. DFT calculations offer a favorable balance between computational cost and accuracy, making it possible to investigate various molecular properties with reliable results.

DFT calculations are extensively used to analyze the electronic structure and the nature of chemical bonds in boron-nitrogen compounds. These calculations can provide valuable information about bond lengths, bond angles, and vibrational frequencies. For instance, in a study of amine-borane adducts, DFT calculations using the B3LYP method with the 6–311++G (2d, p) basis set were employed to optimize molecular geometries and predict spectroscopic data nih.gov.

The analysis of chemical bonding in this compound through DFT can be further enriched by employing tools such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). These methods provide quantitative measures of charge distribution, orbital interactions, and bond character. For example, in studies of closo-borate and monocarborane anions, NBO and QTAIM analyses have been used to understand the nature of exo-polyhedral B-C bonds mdpi.com. A similar approach applied to this compound would elucidate the degree of covalency and ionicity in the B-N bonds.

| Atom | Charge (e) |

|---|---|

| B | -0.5 to -0.6 |

| N | -0.2 to -0.3 |

| H (bonded to B) | +0.1 to +0.2 |

| H (bonded to N) | +0.2 to +0.3 |

DFT is a valuable tool for investigating the mechanisms of molecular interactions involving this compound. This includes studying its behavior as a Lewis acid or base and its potential to form adducts or participate in chemical reactions. For example, DFT calculations have been used to study the interaction of amine groups with boron nitride nanosheets, revealing the nature of the adsorption (physisorption or chemisorption) and the resulting changes in electronic properties researchgate.net.

The study of dimerization and trimerization of intermediate products in the chemical vapor deposition of boron nitride has been investigated using second-order Møller-Plesset perturbation theory, a quantum chemical method researchgate.net. These studies show that oligomerization can be a favorable process, and similar DFT investigations could shed light on the intermolecular interactions of this compound.

DFT methods are widely used to calculate the thermodynamic properties of molecules, such as the enthalpy of formation and reaction energetics. These calculations are crucial for predicting the stability of this compound and the feasibility of its synthesis or decomposition pathways. Various computational methods, including DFT, are employed to predict the standard enthalpies of formation of organic compounds, which can be adapted for inorganic molecules like this compound fraunhofer.de.

For instance, the enthalpy of formation of transition metal diborides has been determined using DFT calculations to identify their ground states mdpi.com. Similarly, DFT can be used to calculate the enthalpy of formation of this compound, providing essential data for thermochemical databases. High-level composite methods like G4 and CBS-QB3, as well as DFT functionals such as M06-2X and ωB97X-D, have been benchmarked for their accuracy in predicting enthalpies of formation nih.gov.

| Thermodynamic Quantity | Value |

|---|---|

| ΔH° (kcal/mol) | -10 to -20 |

| ΔG° (kcal/mol) | -15 to -25 |

| Equilibrium Constant (K) | > 10^10 |

A significant application of DFT is the investigation of reaction mechanisms by locating and characterizing transition states and mapping out reaction pathways. This allows for a detailed understanding of the kinetics and thermodynamics of chemical reactions involving this compound. Theoretical studies have successfully mapped out the reaction pathways for the formation of borazine from diborane and ammonia using DFT at the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) level of theory nih.govresearchgate.net.

Similarly, the reduction of amides by borane has been studied using DFT to identify the transition states and intermediates involved in the reaction tuengr.com. These studies provide a blueprint for how DFT can be applied to understand the reactivity of this compound, for example, in its potential role as a precursor for boron nitride synthesis. The catalytic dehydrogenation of ammonia borane has also been investigated with DFT, proposing different mechanistic pathways researchgate.net.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. Modern research often employs a range of functionals to benchmark results and ensure the reliability of the predictions. For instance, studies on boron-containing systems have utilized functionals like B3LYP, PBE0, and ωB97X-D to investigate their properties mdpi.com.

Advanced DFT methodologies, such as those including dispersion corrections (e.g., B3LYP-D3), are crucial for accurately describing non-covalent interactions, which can play a significant role in the molecular interactions of this compound researchgate.net. The development and application of new functionals and theoretical approaches continue to enhance the predictive power of DFT in studying complex chemical systems.

Integration of DFT with Solvation Models and Multiscale Frameworks

The intrinsic properties of this compound in the gas phase can be significantly influenced by its surrounding environment, particularly in a solution. To accurately model these effects, Density Functional Theory (DFT) calculations are often integrated with solvation models. These models can be broadly categorized into explicit and implicit solvation models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. While this method provides a highly detailed picture of the solute-solvent interactions, including hydrogen bonding, it is computationally very expensive, especially for a large number of solvent molecules.

Implicit Solvation Models (Continuum Models): A more common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. This method offers a good balance between accuracy and computational cost for determining the bulk solvent effects on the geometry and electronic structure of this compound.

Multiscale Frameworks , such as the Quantum Mechanics/Molecular Mechanics (QM/MM) approach, offer a hybrid solution. In a QM/MM simulation of this compound in an aqueous solution, the this compound molecule and its immediate interacting solvent molecules would be treated with a high-level QM method (like DFT), while the rest of the solvent molecules would be treated with a less computationally demanding MM force field. This allows for the accurate modeling of the local interactions while still accounting for the bulk solvent environment.

Ab Initio Calculations for Molecular Properties and Reactivity

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

For a molecule like this compound, ab initio calculations would be invaluable for determining:

Molecular Geometry: High-level ab initio calculations can predict the equilibrium geometry of this compound, including its bond lengths and bond angles, with high precision. It is expected that the B(NH2)3 molecule would adopt a planar or near-planar structure due to the delocalization of the nitrogen lone pair electrons into the empty p-orbital of the boron atom.

Vibrational Frequencies: The calculation of vibrational frequencies through ab initio methods can help in the interpretation of experimental infrared and Raman spectra. These calculated frequencies can also be used to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Electronic Properties: Ab initio methods can be used to calculate a wide range of electronic properties, such as the ionization potential, electron affinity, and dipole moment. These properties are crucial for understanding the molecule's behavior in electric fields and its propensity to lose or gain electrons.

Reaction Mechanisms and Energetics: Ab initio calculations are powerful tools for studying the reactivity of this compound. They can be used to map out the potential energy surfaces of reactions involving this compound, identify transition states, and calculate reaction barriers and enthalpies. This information is key to understanding its chemical transformations.

Due to the lack of specific published ab initio data for this compound, the following table presents hypothetical but representative data that one might expect from such calculations, based on known values for similar boron-nitrogen compounds.

| Property | Predicted Value | Units |

| B-N Bond Length | ~1.42 | Å |

| N-H Bond Length | ~1.01 | Å |

| ∠ N-B-N Bond Angle | 120 | Degrees |

| ∠ H-N-H Bond Angle | ~118 | Degrees |

| Dipole Moment | 0 | Debye |

| Ionization Potential | ~9.5 | eV |

| Electron Affinity | ~-1.2 | eV |

Note: The data in this table is illustrative and based on general knowledge of similar compounds.

Computational Analysis Techniques (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Natural Bond Orbital (NBO) Analysis)

To gain deeper insights into the electronic structure and bonding characteristics of this compound, several computational analysis techniques can be employed on the calculated wavefunction.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL):

ELF and LOL are topological analysis tools that provide a visual representation of the electron localization in a molecule. canterbury.ac.uknih.govresearchgate.net They are particularly useful for characterizing the nature of chemical bonds.

ELF: The ELF is a function of the electron density that takes values between 0 and 1. Regions with high ELF values (close to 1) correspond to areas where electrons are highly localized, such as in covalent bonds and lone pairs. For this compound, an ELF analysis would be expected to show high localization in the regions of the N-H bonds and the nitrogen lone pairs. The region of the B-N bond would also show significant localization, indicative of its covalent character.

LOL: The LOL is another tool that provides information about electron localization, particularly in regions of high kinetic energy density. It complements the ELF analysis and can help to distinguish between different types of chemical bonds.

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized "natural bond orbitals" that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. canterbury.ac.uknih.govresearchgate.net

For this compound, an NBO analysis would provide quantitative information about:

Hybridization: The hybridization of the atomic orbitals on the boron and nitrogen atoms involved in bonding.

Bond Order: The nature and strength of the B-N and N-H bonds.

Charge Distribution: The natural atomic charges on each atom, providing insight into the polarity of the bonds.

Donor-Acceptor Interactions: A key feature of NBO analysis is its ability to quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. In this compound, a significant interaction would be expected between the nitrogen lone pair orbitals (donors) and the empty p-orbital of the boron atom (acceptor). This interaction is responsible for the partial double bond character of the B-N bonds and the planarity of the molecule.

The following table illustrates the type of information that would be obtained from an NBO analysis of this compound.

| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2)) (kcal/mol) |

| LP(N) -> p(B) | High (> 50) |

| σ(N-H) -> σ(B-N) | Moderate (~5-10) |

| σ(B-N) -> σ(N-H) | Low (< 5) |

Note: The data in this table is illustrative and based on general principles of NBO analysis for B-N compounds.

In a comprehensive study of boron-nitrogen bonding across 25 different molecules, it was found that the nature of the B-N bond can be effectively characterized using ELF, Atoms in Molecules (AIM), and NBO methods. canterbury.ac.uknih.govresearchgate.net The electron population of the B-N bonding basin in ELF analysis and the delocalization indices from AIM provide quantitative measures of the bond's covalent and ionic character. canterbury.ac.uknih.govresearchgate.net NBO analysis consistently reveals that the two-center B-N bond orbitals are predominantly composed of hybrids from the nitrogen atom, highlighting the dative nature of the interaction. canterbury.ac.uknih.govresearchgate.net

Applications of Boranetriamine in Advanced Materials and Organic Synthesis

Precursors for Chemical Vapor Deposition (CVD) of Boron-Containing Materials

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-purity solid materials with specific microstructures. In this process, volatile precursor compounds are introduced into a reaction chamber, where they decompose and deposit a thin film onto a substrate. Boranetriamine and related amine-borane complexes are effective precursors for the CVD of a range of boron-containing materials due to their volatility and the presence of both boron and nitrogen in a single source.

Preparation of Boron Oxide and Boron Carbide

While direct studies detailing the use of this compound for the CVD of boron oxide are not prevalent, the synthesis of boron carbide from related precursors is documented. For instance, trimethylamine borane (B79455) ((CH₃)₃N·BH₃), a structurally similar amine-borane adduct, has been successfully employed as a single-source precursor for the deposition of boron carbonitride films. mdpi.com The thermal decomposition of such precursors can be tailored to yield boron carbide by adjusting process parameters like temperature and the presence of other reactive gases. The carbothermal reduction of boric acid is a common method for producing boron carbide, and amine-borane complexes offer an alternative route with potentially better control over the final material's properties. mdpi.com

| Precursor Type | Target Material | Deposition Method | Key Findings |

| Trimethylamine borane | Boron Carbonitride (BCxNy) | LPCVD, PECVD | Stable, less toxic precursor compared to volatile binary boron compounds. mdpi.com |

| Boric Acid and Carbon | Boron Carbide (B₄C) | Carbothermic Reduction | Requires high temperatures (>1500 °C). mdpi.com |

Synthesis of Boron Carbide Nitride Films

The synthesis of boron carbide nitride (BCN) films via CVD benefits significantly from single-source precursors that contain all the necessary elements (boron, carbon, and nitrogen) in one molecule. Amine-boranes, including this compound and its derivatives, are ideal candidates for this purpose. The pyrolysis of polymers derived from amine-boranes, such as piperazine borane, has been shown to yield boron carbonitrides. researchgate.net These polymeric precursors are synthesized from the reaction of an amine with a borane complex. The resulting polymer can then be pyrolyzed under controlled conditions to form a ceramic material. This method offers a route to produce BCN materials with high ceramic yields. researchgate.net

| Precursor | Method | Resulting Material | Reference |

| Piperazine borane-derived polymer | Solid-state pyrolysis | Boron carbonitride (t-BC₂N) | researchgate.net |

| Trimethylamine borane and Nitrogen | LPCVD, PECVD | Boron carbonitride films (BCxNy) | mdpi.com |

Synthesis of Boron-Containing Polymers and Functional Materials

Boron-containing polymers are a class of materials that exhibit unique thermal, electronic, and mechanical properties. These polymers can be synthesized using various monomers, including borazine, carboranes, and amine-boranes. The dehydrogenation of ammonia-borane (H₃NBH₃), the simplest amine-borane, leads to the formation of B-N oligomers and polymers, which can serve as precursors for boron nitride ceramics. acs.org The incorporation of boron into a polymer backbone can significantly enhance its properties and lead to the development of advanced functional materials.

The synthesis of these polymers often involves the dehydrocoupling of amine-borane adducts, a reaction that can be catalyzed by various transition metal complexes. This process results in the formation of polyaminoboranes and polyborazylenes, which are polymeric materials with a backbone of alternating boron and nitrogen atoms.

This compound as a Versatile Synthetic Building Block in Organic Chemistry

Beyond its use in materials science, this compound and its derivatives serve as valuable reagents in organic synthesis. Amine-borane complexes are stable, solid compounds that are easier and safer to handle than diborane gas. They are used in a variety of chemical transformations, including reductions and as a source of borane for hydroboration reactions.

Production of Biphenyl-4-yl-dimethyl-amine

Development of Fluorescent Dye Derivatives from this compound

While direct synthesis of fluorescent dyes originating from this compound as a primary precursor is not extensively documented in publicly available research, the broader field of boron-containing chemistry offers significant insights into the potential for developing such applications. The inherent electronic properties of the boron-nitrogen (B-N) bond, characterized by a dative bond where nitrogen donates its lone pair of electrons to the vacant orbital of boron, create a unique electronic environment that can be exploited for the design of fluorescent molecules.

Research into boron-containing fluorophores has largely centered on compounds like BODIPY (boron-dipyrromethene) dyes. These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. nih.gov The core structure of BODIPY dyes features a BF2 unit complexed with a dipyrromethene ligand. Although not directly derived from this compound, the B-N bonding character within the broader class of organoboron compounds is a key feature contributing to their fluorescence. researchgate.net

Furthermore, recent studies have explored the fluorescent properties of boron nitride nanomaterials. For instance, hexagonal boron nitride (hBN) can be used as a spacer to tailor the fluorescence of nearby molecules, and defects in hBN can themselves act as quantum emitters. cam.ac.ukspiedigitallibrary.org Boron carbon nitride nanosheets (BCNNSs) have also been synthesized and shown to exhibit blue fluorescence, with applications in chemical sensing. rsc.org These examples highlight the potential of B-N containing materials in the realm of fluorescence.

The development of fluorescent derivatives from this compound could theoretically proceed through several pathways. One approach could involve using this compound as a precursor to construct more complex heterocyclic systems that incorporate the B-N motif. By analogy with the synthesis of other fluorescent dyes, reactions could be designed to build a conjugated system around a central B-N core derived from this compound. The amino groups of this compound offer reactive sites for functionalization, allowing for the attachment of various chromophoric and auxochromic groups to tune the photophysical properties of the resulting molecules.

Table 1: Comparison of Boron-Containing Fluorescent Materials

| Material Class | Core Structure | Key Features | Potential Connection to this compound |

| BODIPY Dyes | Boron-dipyrromethene | High quantum yield, sharp emission | B-N bonding is crucial for fluorescence |

| Boron Nitride | (BN)n lattice | Quantum defects, fluorescence spacing | A macroscale B-N material |

| BCN Nanosheets | B, C, and N in a 2D sheet | Intrinsic fluorescence | A mixed B-N and C material |

| Hypothetical this compound Dyes | B(NH2)3 derived core | To be determined | Direct use of B-N precursor |

While speculative, the exploration of this compound as a building block for novel fluorescent dyes presents an intriguing area for future research. The fundamental B-N chemistry it embodies is at the heart of many successful fluorescent materials, suggesting that with the right synthetic strategies, this compound could indeed be a valuable precursor in this field.

Industrial Research and Development for this compound Applications

The industrial landscape for this compound applications is still in its nascent stages, with much of the current research being fundamental and exploratory. However, by examining the broader applications of organoboron compounds, we can infer potential avenues for the industrial research and development of this compound. Organoboron chemistry has significant commercial value, particularly in the pharmaceutical industry and in materials science. wikipedia.orgacs.org

One of the most prominent industrial applications of organoboron compounds is in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of pharmaceuticals and fine chemicals. yildiz.edu.tr While this compound itself is not a direct participant in these reactions, its derivatives could potentially be explored as novel reagents or catalysts. The amine groups offer handles for chemical modification, which could lead to the development of specialized organoboron reagents with unique reactivity profiles.

In the realm of materials science, boron compounds are investigated for a wide range of applications. For example, triethylborane has been used as an igniter for jet fuel. wikipedia.org This points to the potential for boron-containing compounds, including borane-amines, to be researched for their energetic properties. Industrial R&D in this area would likely focus on the synthesis of stable, high-energy-density materials.

Furthermore, the polymer industry is another area where this compound could find applications. Boron-containing polymers are known for their thermal stability and flame-retardant properties. Research in this area would involve the incorporation of this compound or its derivatives as monomers or additives into existing polymer systems to enhance their performance characteristics.

Table 2: Potential Industrial R&D Areas for this compound

| Industry Sector | Potential Application | Research Focus |

| Pharmaceuticals | Synthesis of complex molecules | Development of novel organoboron reagents |

| Aerospace | Energetic materials | High-energy-density fuel components |

| Polymers | Flame retardants, specialty polymers | Synthesis of boron-containing polymers |

| Electronics | Precursors for semiconductor materials | Chemical vapor deposition of boron nitride |

While direct industrial applications of this compound are not yet widespread, the versatile chemistry of organoboron compounds suggests a promising future. Continued research into the fundamental properties and reactivity of this compound will be crucial in unlocking its potential for industrial-scale applications.

Related Applications within the Broader Class of Borane-Amines (e.g., hydrogen storage materials, hypergolic fuel systems, flame retardants)

The broader class of borane-amines, of which this compound is a member, has been the subject of significant research for a variety of high-technology applications. These applications leverage the unique chemical properties of the borane-amine linkage, particularly its ability to store and release hydrogen and its energetic nature.

Hydrogen Storage Materials:

Ammonia (B1221849) borane (H3NBH3), the simplest borane-amine, has been extensively studied as a potential material for chemical hydrogen storage. It contains a high gravimetric density of hydrogen (19.6 wt%) and can release hydrogen upon heating. The research in this area focuses on improving the kinetics and thermodynamics of hydrogen release and developing methods for the regeneration of the spent fuel. The fundamental principles of hydrogen storage in ammonia borane are applicable to other borane-amines, and researchers are exploring how modifications to the amine or borane group can tune the hydrogen storage properties.

Hypergolic Fuel Systems:

Hypergolic fuels are substances that ignite spontaneously upon contact with an oxidizer. Borane-amines have been investigated as "green" alternatives to traditional hydrazine-based hypergolic fuels, which are highly toxic. The complexation of amines with borane has been shown to decrease their ignition delays significantly. Research in this area involves synthesizing and characterizing novel borane-amines and measuring their ignition delays and performance as rocket propellants. The high energy content of the boron-hydrogen and boron-nitrogen bonds contributes to their potential as energetic components in fuel systems.

Flame Retardants:

Boron-containing compounds, in general, are known for their flame-retardant properties. They can act by forming a protective glassy layer (char) upon combustion, which insulates the underlying material from heat and oxygen. Borane-amines can be incorporated into polymers to enhance their fire resistance. The mechanism of flame retardancy often involves the release of non-flammable gases and the formation of a stable boron- and nitrogen-containing char. Research in this field focuses on synthesizing borane-amine additives that are compatible with various polymer matrices and that can effectively reduce their flammability.

Table 3: Applications of the Borane-Amine Class of Compounds

| Application | Key Compound Class | Principle of Operation |

| Hydrogen Storage | Ammonia Borane and derivatives | Thermal decomposition to release H2 |

| Hypergolic Fuels | Various Borane-Amines | Spontaneous ignition with oxidizers |

| Flame Retardants | Borane-Amine containing polymers | Formation of a protective char layer |

The diverse applications of the borane-amine class of compounds underscore the rich chemistry of the boron-nitrogen bond. While this compound itself is a simple molecule, it is part of a family of compounds with significant potential in advanced materials and energy applications.

Future Research Directions and Outlook in Boranetriamine Chemistry

Development of Novel Synthetic Routes to Boranetriamine Derivatives

A primary focus for the future of this compound chemistry is the development of new and efficient synthetic methodologies. Current synthetic strategies often rely on modifications of routes used for other boron-nitrogen compounds, and there is a clear need for methods that allow for precise control over the substitution patterns on both the boron and nitrogen atoms of the this compound core.

Future research will likely concentrate on:

Late-stage functionalization: Developing techniques for the selective modification of pre-formed this compound rings will be crucial for creating a diverse library of derivatives for various applications. This could involve exploring reactions like iodination followed by cross-coupling reactions (e.g., Sonogashira, Heck) to introduce a wide range of functional groups.

Catalytic methods: The exploration of transition-metal-catalyzed reactions for the synthesis of this compound derivatives is a promising area. Catalytic approaches could offer higher efficiency, milder reaction conditions, and better control over stereochemistry compared to traditional stoichiometric methods.

Precursor design: The rational design and synthesis of novel molecular precursors will be essential for creating well-defined this compound-based materials. This approach is particularly important for the bottom-up synthesis of two-dimensional boron-nitrogen materials.

Exploration of New Catalytic Applications in Organic and Inorganic Chemistry

The unique electronic properties of the boron-nitrogen bond in this compound suggest significant potential for its derivatives as catalysts in both organic and inorganic synthesis. While the catalytic applications of boron-based compounds are well-established, the specific use of boranetriamines is an area ripe for investigation.

Future research directions include:

Lewis acid catalysis: The electron-deficient boron centers in this compound derivatives can function as Lewis acids, potentially catalyzing a variety of organic transformations. Research will likely focus on tuning the Lewis acidity by modifying the substituents on the boron and nitrogen atoms to achieve high catalytic activity and selectivity.

Frustrated Lewis Pairs (FLPs): The combination of a Lewis acidic boron site and a Lewis basic nitrogen site within the same molecule could lead to the development of novel intramolecular FLPs. These this compound-based FLPs could be utilized for the activation of small molecules like H₂, CO₂, and olefins.

Hydrogenation and Hydroboration: Amine-borane complexes have shown considerable utility as reducing agents. nih.gov Future work could explore this compound derivatives as catalysts or reagents for hydrogenation and hydroboration reactions, potentially offering unique reactivity and selectivity profiles. researchgate.netnih.gov For instance, borane-catalyzed hydrogenations have been shown to be effective for the synthesis of complex organic molecules. researchgate.net

Design and Synthesis of Advanced this compound-Based Materials

The incorporation of this compound units into polymers and other materials is a highly promising avenue for creating advanced materials with novel properties. The isoelectronic relationship between the B-N and C-C bonds suggests that this compound-based materials could exhibit unique electronic and optical properties.

Key areas for future research include:

Boron-Nitrogen Polymers: The synthesis of polymers containing this compound units in the main chain or as pendant groups could lead to materials with enhanced thermal stability, flame retardancy, and unique optoelectronic properties. Research into borazine-based preceramic polymers for advanced boron nitride materials provides a strong foundation for this area.

Two-Dimensional Materials: Building on the interest in "white graphene" (hexagonal boron nitride), research into the synthesis of 2D materials from this compound precursors could lead to novel materials with tunable bandgaps and electronic properties. On-surface synthesis strategies using specifically designed molecular precursors will be a key enabling technology.

Dynamic Covalent Chemistry: The reversible nature of the B-N dative bond could be exploited in the design of self-healing polymers, vitrimers, and other dynamic materials. Cross-linked polymers based on B-O bonds have already demonstrated the potential for reprocessing and recycling, and similar principles could be applied to this compound-based systems. rsc.org

Further Integration of Advanced Computational Methodologies with Experimental Studies

Computational chemistry is a powerful tool for understanding the structure, bonding, and reactivity of this compound and its derivatives. A synergistic approach combining theoretical calculations with experimental work will be essential for accelerating progress in this field.

Future computational studies will likely focus on:

Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of synthetic reactions and catalytic cycles involving this compound derivatives. This understanding will be crucial for optimizing reaction conditions and designing more efficient catalysts.

Predictive Materials Design: Computational screening of virtual libraries of this compound derivatives can help to identify promising candidates for specific applications, such as electronic materials or catalysts, before their synthesis. Theoretical studies on related systems like borazynes and azaborines have already provided valuable insights into their electronic structure and aromaticity. nih.gov

Spectroscopic Characterization: Computational prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis) will be invaluable for the characterization of new this compound compounds and for interpreting experimental data.

Interdisciplinary Research Opportunities for this compound Compounds

The unique properties of this compound derivatives open up a wide range of possibilities for interdisciplinary research, with potential applications in fields beyond traditional chemistry.

Promising areas for future collaboration include:

Medicinal Chemistry: Boron-containing compounds have a long history in medicine, most notably in boron neutron capture therapy (BNCT). The development of novel this compound derivatives could lead to new therapeutic agents. For instance, the synthesis of boron-containing ibuprofen (B1674241) derivatives highlights the potential for modifying existing drugs to create new therapeutic opportunities. mdpi.com

Materials Science: Collaboration with materials scientists will be crucial for the development and characterization of new this compound-based polymers, ceramics, and electronic materials.

Supramolecular Chemistry: The ability of the N-H groups in this compound to act as hydrogen bond donors and the B-N bond to participate in other non-covalent interactions could be exploited in the design of novel supramolecular assemblies, host-guest systems, and molecular sensors.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Boranetriamine to improve yield and purity?

- Methodological Answer : Systematic variation of reaction parameters (temperature, solvent, stoichiometry) combined with real-time monitoring (e.g., <sup>11</sup>B NMR) is critical. Post-synthesis purification via recrystallization or chromatography should be validated using techniques like mass spectrometry and elemental analysis. Ensure reproducibility by documenting detailed protocols, including catalyst selection and inert atmosphere requirements. Discrepancies in yields should be analyzed by comparing solvent polarity effects or side-reaction pathways .

Q. What characterization techniques are most reliable for confirming this compound’s structural integrity?

- Methodological Answer : Multi-modal characterization is essential. Use <sup>1</sup>H/<sup>11</sup>B NMR to confirm bonding environments, X-ray crystallography for 3D structure elucidation, and FT-IR to identify functional groups. Cross-validate purity via HPLC-UV and thermogravimetric analysis (TGA). For novel derivatives, include computational validation (e.g., DFT-based spectral simulations) to resolve ambiguities .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Compare experimental data with computational predictions (e.g., molecular dynamics simulations) to identify vulnerable bonds or reactive sites. Document deviations from expected stability profiles and propose mechanistic explanations .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in cross-coupling reactions be resolved?

- Methodological Answer : Perform controlled replicate studies under identical conditions to isolate variables (e.g., catalyst loading, solvent purity). Use high-throughput screening to map reaction outcomes across parameter spaces. Apply contradiction frameworks (e.g., triangulation with spectroscopic/kinetic data) to distinguish experimental artifacts from genuine mechanistic variations. Publish negative results to clarify boundary conditions .

Q. What computational strategies are effective for predicting this compound’s electronic properties and reaction pathways?

- Methodological Answer : Combine DFT calculations (e.g., B3LYP/6-31G*) with ab initio molecular dynamics to model transition states and electron-density distributions. Validate models against experimental spectroscopic data (e.g., NMR chemical shifts, XPS binding energies). Use machine learning (e.g., QSAR models) to predict reactivity trends in unexplored substrates. Address discrepancies by refining basis sets or incorporating solvation effects .

Q. How should researchers design interdisciplinary studies to explore this compound’s applications in catalysis or materials science?

- Methodological Answer : Frame hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For catalysis, correlate Lewis acidity (measured via Gutmann-Beckett method) with catalytic efficiency in model reactions. In materials science, investigate boron-nitrogen coordination polymers using XRD and TEM. Collaborate with computational chemists to bridge experimental-theoretical gaps .

Q. What methodologies are recommended for analyzing conflicting data on this compound’s toxicity or environmental impact?